molecular formula C20H16ClN3O3 B14962189 3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one

3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B14962189
M. Wt: 381.8 g/mol
InChI Key: VHYNYQFLNXJWIH-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chlorophenyl group, a pyrazolo[1,5-a]pyrimidine core, and a pyranone ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This chalcone undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core and the final pyranone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave irradiation can be employed to accelerate reaction rates and improve efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells and suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C20H16ClN3O3/c1-3-14-17(12-4-6-13(21)7-5-12)19-22-9-8-15(24(19)23-14)18-16(25)10-11(2)27-20(18)26/h4-10,25H,3H2,1-2H3

InChI Key

VHYNYQFLNXJWIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=C(C=C(OC4=O)C)O

Origin of Product

United States

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